N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-butyl-2,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole-derived amine compound with a substituted N-butyl group and methyl substituents at the 2- and 5-positions of the heterocyclic ring. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in organic synthesis, pharmaceuticals, or polymer stabilization.
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-8(2)11-12(9)3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
MYBJYLJQPMFIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NN1C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-dimethylpyrazole with butylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-2,5-dimethylpyrazol-3-one, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hindered Amine Light Stabilizers (HALS)
A structurally related compound is the hindered amine light stabilizer listed in the Congressional Record (CAS No. 192268–64–7), which includes N-butyl-2,2,6,6-tetramethyl-4-piperidinamine as a component . Both compounds share an N-butyl-amine moiety but differ in their heterocyclic cores (pyrazole vs. piperidine). The piperidine-based HALS is optimized for UV stabilization in polymers like polypropylene and PVC due to its bulky substituents, which prevent radical degradation.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
This oxadiazole-pyrrole hybrid compound shares methyl substituents at the 2- and 5-positions but features an oxadiazole ring instead of pyrazole . Oxadiazoles are known for high thermal stability and applications in explosives or agrochemicals. The pyrazole-amine structure of the target compound may offer greater nucleophilicity due to the amine group’s accessibility, making it more reactive in coupling reactions.
N-butyl-2 cyanoacrylate (Glubran-2)
Its rapid polymerization under physiological conditions contrasts sharply with the pyrazole-amine’s likely stability in aqueous environments. This highlights how minor structural changes (cyanoacrylate vs. pyrazole-amine) drastically alter chemical behavior and applications.
Data Table: Key Structural and Functional Comparisons
Research Findings and Gaps
- Reactivity : Pyrazole-amines are less studied than piperidine-based HALS, but their planar aromatic rings could facilitate π-π interactions in catalysis or drug design.
- Stability : The hydrochloride salt form of the target compound likely improves hygroscopicity compared to neutral analogs like the oxadiazole-pyrrole hybrid .
- Application Potential: The lack of documented studies on N-butyl-2,5-dimethylpyrazol-3-amine HCl suggests it may be a novel intermediate. Its structural similarity to HALS warrants exploration in polymer chemistry.
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